Ethyl 3-(2-ethoxyanilino)but-2-enoate
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Overview
Description
Ethyl 3-(2-ethoxyanilino)but-2-enoate: is an organic compound with the molecular formula C14H19NO3 It is an ester derivative of butenoic acid and is characterized by the presence of an ethoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-ethoxyanilino)but-2-enoate typically involves the esterification of butenoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
-
Esterification Reaction:
- Reactants: Butenoic acid, ethanol
- Catalyst: Concentrated sulfuric acid
- Conditions: Reflux for several hours
- Product: Ethyl butenoate
-
Amination Reaction:
- Reactants: Ethyl butenoate, 2-ethoxyaniline
- Catalyst: Base (e.g., sodium hydroxide)
- Conditions: Room temperature, stirring
- Product: this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids
-
Reduction:
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents
- Products: Corresponding alcohols
-
Substitution:
- Reagents: Halogens (e.g., chlorine, bromine)
- Conditions: Room temperature, solvent (e.g., dichloromethane)
- Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in dichloromethane
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated esters
Scientific Research Applications
Ethyl 3-(2-ethoxyanilino)but-2-enoate has several applications in scientific research, including:
-
Chemistry:
- Used as a building block in organic synthesis
- Intermediate in the synthesis of complex molecules
-
Biology:
- Studied for its potential biological activity
- Used in the development of bioactive compounds
-
Medicine:
- Investigated for its potential pharmacological properties
- Used in the synthesis of drug candidates
-
Industry:
- Used in the production of specialty chemicals
- Intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, where the ethoxy group acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to receptor sites, modulating their activity
Pathways: Involvement in metabolic pathways, affecting cellular processes
Comparison with Similar Compounds
Ethyl 3-(2-ethoxyanilino)but-2-enoate can be compared with other similar compounds, such as:
-
Ethyl butenoate:
- Similar structure but lacks the aniline moiety
- Used as a flavoring agent and in organic synthesis
-
Ethyl 2-butenoate:
- Similar ester functionality but different substitution pattern
- Used in the synthesis of pharmaceuticals and agrochemicals
-
Ethyl 3-ethoxybut-2-enoate:
- Similar ester functionality with an ethoxy group
- Used in the synthesis of fine chemicals
Properties
CAS No. |
920312-66-9 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxyanilino)but-2-enoate |
InChI |
InChI=1S/C14H19NO3/c1-4-17-13-9-7-6-8-12(13)15-11(3)10-14(16)18-5-2/h6-10,15H,4-5H2,1-3H3 |
InChI Key |
JGBJPHLJVLXBAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)OCC)C |
Origin of Product |
United States |
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